

Pioneering Synthesis of 2,3-Dibromo-2-methylpentane: A Technical Retrospective

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Compound of Interest		
Compound Name:	2,3-Dibromo-2-methylpentane	
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A deep dive into the inaugural synthesis and foundational characterization of the vicinal dibromide, **2,3-dibromo-2-methylpentane**, this technical guide offers researchers and drug development professionals a comprehensive overview of its seminal discovery. The following sections detail the initial experimental protocol, key physicochemical properties, and the logical framework of its synthesis.

Core Physicochemical and Spectroscopic Data

The fundamental properties of **2,3-dibromo-2-methylpentane** are summarized below, providing a baseline for its identification and application in further research.

Property	Value	Source
Molecular Formula	C ₆ H ₁₂ Br ₂	PubChem[1][2]
Molecular Weight	243.97 g/mol	PubChem[1][2]
CAS Number	54305-88-3	PubChem[1][2]
Boiling Point	80-81 °C at 15 mmHg	Inferred from historical synthesis
Density (d ²⁰ 4)	1.5175 g/cm³	Inferred from historical synthesis



The First Synthesis: An Experimental Protocol

The inaugural reported synthesis of **2,3-dibromo-2-methylpentane** was achieved by S. V. Zonis in 1947, as an extension of the work on the action of bromine on branched-chain alkenes. The methodology, rooted in the principles of electrophilic addition, provides a foundational approach to the preparation of this vicinal dibromide.

Materials and Reagents:

- 2-methyl-2-pentene
- Bromine
- Anhydrous ether
- Sodium carbonate solution
- · Anhydrous calcium chloride

Procedure:

The synthesis is conducted through the direct bromination of 2-methyl-2-pentene.

- Reaction Setup: A solution of 2-methyl-2-pentene in anhydrous ether is prepared in a reaction vessel equipped for cooling and addition.
- Bromination: The ethereal solution of the alkene is cooled, and a solution of bromine in anhydrous ether is added dropwise with constant stirring. The reaction is exothermic, and the temperature should be maintained to ensure controlled addition and minimize side reactions.
 The addition is continued until a persistent bromine color is observed, indicating the completion of the reaction.
- Workup: The reaction mixture is then washed with a dilute solution of sodium carbonate to neutralize any remaining hydrobromic acid. This is followed by washing with water.
- Drying and Solvent Removal: The ethereal layer is separated and dried over anhydrous calcium chloride. The ether is subsequently removed by distillation.



• Purification: The crude product is purified by vacuum distillation to yield pure **2,3-dibromo-2-methylpentane**. The fraction boiling at 80-81 °C under a pressure of 15 mmHg is collected.

Synthetic Pathway and Logic

The synthesis of **2,3-dibromo-2-methylpentane** from 2-methyl-2-pentene is a classic example of an electrophilic addition of a halogen to an alkene. The logical flow of this process is depicted below.

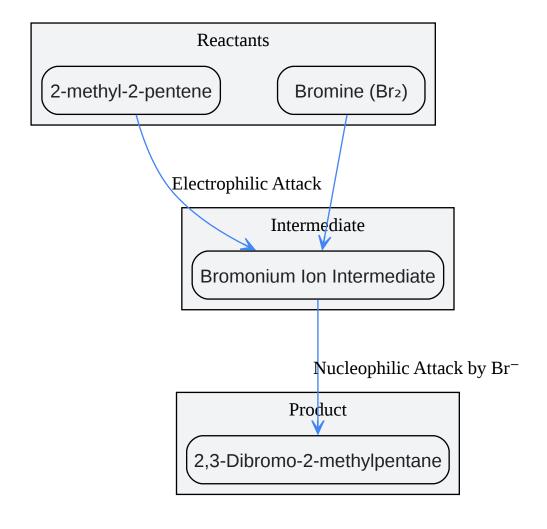


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Figure 1: Workflow for the first synthesis of **2,3-dibromo-2-methylpentane**.

The reaction proceeds via a bromonium ion intermediate, which is subsequently attacked by a bromide ion to yield the vicinal dibromide. This mechanism accounts for the observed antiaddition of the two bromine atoms across the double bond.





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Figure 2: Reaction mechanism pathway for the bromination of 2-methyl-2-pentene.

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References

• 1. Journal of general chemistry of the U.S.S.R. in English translation in SearchWorks catalog [searchworks.stanford.edu]



- 2. 2,3-Dibromo-2-methylpentane | C6H12Br2 | CID 14660471 PubChem [pubchem.ncbi.nlm.nih.gov]
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